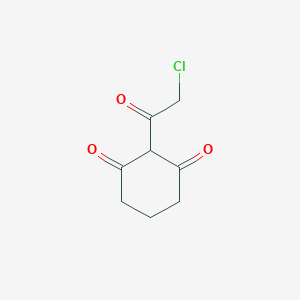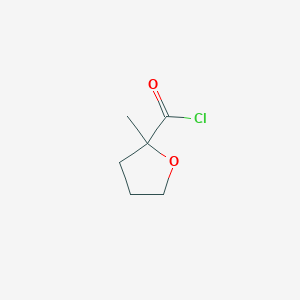
2-Methyltetrahydrofuran-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltetrahydrofuran (2-MeTHF) is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) . It is derived from sugars via furfural and is occasionally touted as a biofuel .
Synthesis Analysis
2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . The raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste . It can also be produced starting from levulinic acid . Cyclization and reduction gives γ-valerolactone, which can be hydrogenated to 1,4-pentanediol, which can then be dehydrated to give 2-methyltetrahydrofuran .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrofuran is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 86.13 .Chemical Reactions Analysis
Compared with tetrahydrofuran (THF) as a solvent for the addition reactions between Grignard reagents and carbonyl compounds, 2-methyltetrahydrofuran affords the corresponding adducts in higher yields with higher chemoselectivities . Moreover, 2-methyltetrahydrofuran can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .Physical And Chemical Properties Analysis
2-Methyltetrahydrofuran has a density of 0.854 g/mL . Its melting point is -136 °C and boiling point is 80.2 °C . It is inversely soluble in water, meaning its solubility decreases with increasing temperature .科学的研究の応用
Organic Synthesis Solvent
2-Methyltetrahydrofuran-2-carbonyl chloride: can be used as a solvent in organic synthesis, particularly in reactions where traditional solvents like dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) are typically employed. Its use in phosphatidylserine synthesis is one example of its application in this field .
Grignard Reactions
This compound may facilitate smoother addition reactions between carbonyl compounds and Grignard reagents compared to tetrahydrofuran (THF), leading to higher chemoselectivities and better yields of adducts .
Palladium-Catalyzed Reactions
In palladium-catalyzed Suzuki type carbonylation reactions, 2-Methyltetrahydrofuran-2-carbonyl chloride could potentially be used as a solvent to enhance reaction efficiency through the cleavage of C–Cl bonds of acid chlorides to yield aryl ketones .
Environmental Footprint
Due to its derivation from 2-Methyltetrahydrofuran , which is produced from renewable raw materials and is biodegradable, this compound may offer an environmentally friendly alternative in various chemical processes with a promising environmental footprint .
Toxicology Assessments
Preliminary toxicology assessments of 2-Methyltetrahydrofuran suggest that its derivatives, including the carbonyl chloride variant, might also have favorable toxicological profiles for use in research and industrial applications .
Solvent Recycling
The ease of recycling associated with 2-Methyltetrahydrofuran indicates that its carbonyl chloride derivative could also be recycled efficiently, reducing waste and costs in chemical processes .
Safety and Hazards
2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .
将来の方向性
作用機序
Target of Action
The primary targets of 2-Methyltetrahydrofuran-2-carbonyl chloride are carbonyl compounds . It is used in the chemoselective addition of Grignard reagents to carbonyl compounds . The carbonyl compounds are important in various chemical reactions and processes, and their interaction with 2-Methyltetrahydrofuran-2-carbonyl chloride can lead to significant changes in their properties and behaviors .
Mode of Action
2-Methyltetrahydrofuran-2-carbonyl chloride interacts with its targets through a process known as the Grignard reaction . This is a carbon-carbon bond-forming reaction that is crucial in organic synthesis . In this reaction, 2-Methyltetrahydrofuran-2-carbonyl chloride affords the corresponding adducts in higher yields with higher chemoselectivities .
Biochemical Pathways
The biochemical pathways affected by 2-Methyltetrahydrofuran-2-carbonyl chloride primarily involve the conversion of biomass into useful chemicals or fuels . This compound plays a pivotal role in these pathways, serving as a key component in the conversion process .
Pharmacokinetics
It is known that this compound has a boiling point of 80-81 °c and a density of 1270±006 g/cm3 . These properties may influence its bioavailability and its behavior in different environments.
Result of Action
The result of the action of 2-Methyltetrahydrofuran-2-carbonyl chloride is the efficient and selective conversion of carbonyl compounds . This leads to the production of adducts in higher yields and with higher chemoselectivities . Moreover, this compound can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .
Action Environment
The action of 2-Methyltetrahydrofuran-2-carbonyl chloride is influenced by various environmental factors. For instance, it has been found that this compound is more stable and has higher solvency power for resins, polymers, and dyes compared to other solvents . Furthermore, it is biodegradable and has a promising environmental footprint .
特性
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carbonyl chloride | |
CAS RN |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


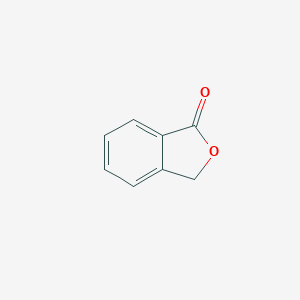
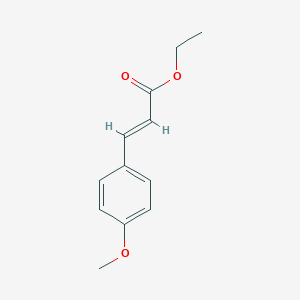

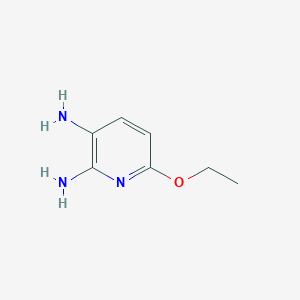
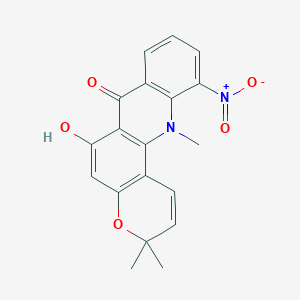
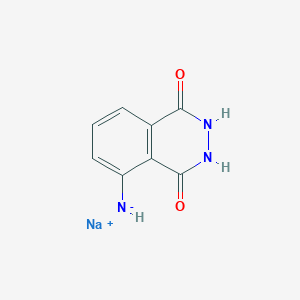
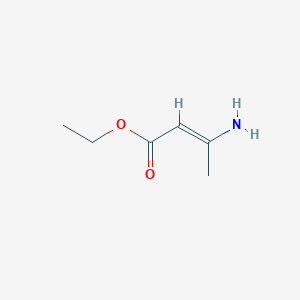

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

